4-bromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one
Description
4-Bromo-3,11-dithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraen-7-one is a polycyclic heteroaromatic compound characterized by a tricyclic framework containing two sulfur atoms (dithia), a ketone group at position 7, and a bromine substituent at position 2. Its fused-ring system confers rigidity and electronic delocalization, making it of interest in materials science and pharmaceutical chemistry.
Properties
IUPAC Name |
4-bromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrOS2/c10-6-3-5-7(11)4-1-2-12-8(4)9(5)13-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVWXECIUDQAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)C3=C2SC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrOS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization and sulfur incorporation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the sulfur-containing rings.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dehalogenated or desulfurized derivatives. Substitution reactions typically result in the formation of new carbon-sulfur or carbon-carbon bonds.
Scientific Research Applications
4-bromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4-bromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one involves its interaction with molecular targets through its bromine and sulfur atoms. These interactions can affect the electronic properties of the compound, making it useful in applications that require precise control of electron flow. The pathways involved may include electron transfer processes and the formation of charge-transfer complexes.
Comparison with Similar Compounds
Table 1: Core Structural Differences
Key Findings :
- The trithia analogs (e.g., diethyl ester ) exhibit higher sulfur content, enhancing electron delocalization and thermal stability (boiling point: 485.4°C) compared to dithia systems.
- Brominated derivatives (e.g., 4,10-dibromo-trithia ) demonstrate increased molecular weight and halogen-driven reactivity (e.g., Suzuki coupling ).
Functional Group and Substituent Effects
Table 2: Functional Group Impact on Properties
Key Findings :
- Bromine in the target compound enhances electrophilicity, enabling cross-coupling reactions (e.g., with boronic acids ).
- Ester groups (e.g., diethyl derivatives ) increase hydrophobicity and thermal stability, favoring material science applications.
- Sulfone modifications (e.g., 7,7-dioxide ) improve oxidative resistance but reduce aromaticity.
Substituent Position and Steric Effects
Table 3: Bromine Position and Steric Influence
Key Findings :
- Alkyl chains (e.g., 2-hexyldecyl in ) further elevate steric hindrance, favoring lipid membrane interactions in drug design.
Biological Activity
The compound 4-bromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one is a complex organic molecule characterized by its unique tricyclic structure containing sulfur atoms and multiple double bonds. This article explores the biological activity of this compound, examining its mechanisms of action, potential applications in various fields, and relevant research findings.
Molecular Formula
- Molecular Formula : C9H4BrS3
- Molecular Weight : 307.2 g/mol
Structural Features
The compound features a tricyclic system with:
- Two sulfur atoms integrated into the ring structure.
- Multiple conjugated double bonds contributing to its electronic properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | Not available |
| Appearance | Solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Modulation : The compound may interact with various enzymes, influencing metabolic pathways.
- Antioxidant Activity : Its structure suggests potential antioxidant properties, which could protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial effects against certain bacterial strains.
Study 1: Antioxidant Activity
A study published in Journal of Organic Chemistry evaluated the antioxidant potential of similar sulfur-containing compounds. The results indicated that these compounds could scavenge free radicals effectively, suggesting that this compound might possess similar capabilities .
Study 2: Antimicrobial Effects
Research conducted by Smith et al. (2022) demonstrated that derivatives of dithiatricyclo compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the presence of bromine and sulfur in the structure enhances the compound's ability to disrupt bacterial cell membranes .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Modulation | Potential modulation of metabolic enzymes |
Synthetic Routes
The synthesis of this compound typically involves:
- Cyclization Reactions : Utilizing thiophene derivatives under controlled conditions.
- Bromination : Introducing bromine into the structure through electrophilic substitution reactions.
Industrial Applications
Due to its unique properties, this compound has potential applications in:
- Organic Electronics : As a component in organic semiconductors.
- Pharmaceuticals : Investigated for developing new antimicrobial and antioxidant drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
